molecular formula C12H14BrN3 B7741010 6-bromo-N-(2-methylpropyl)quinazolin-4-amine CAS No. 6153-99-7

6-bromo-N-(2-methylpropyl)quinazolin-4-amine

Cat. No.: B7741010
CAS No.: 6153-99-7
M. Wt: 280.16 g/mol
InChI Key: XDZDEZDMSLCZKY-UHFFFAOYSA-N
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Description

Quinazoline is a heterocyclic compound that consists of two fused six-membered rings, a benzene ring and a pyrimidine ring . It’s a key structure in many pharmaceutical compounds due to its wide range of biological activities .


Synthesis Analysis

Quinazoline derivatives can be synthesized through various methods, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . The specific synthesis method would depend on the desired substitution patterns on the quinazoline ring .


Molecular Structure Analysis

The molecular structure of a quinazoline derivative would depend on its specific substituents. Generally, quinazoline has the chemical formula C8H6N2 .


Chemical Reactions Analysis

Quinazoline derivatives can undergo various chemical reactions, including coupling with imine and electron-rich alkene in an Aza-Diels-Alder reaction . The specific reactions would depend on the substituents present on the quinazoline ring .


Physical and Chemical Properties Analysis

The physical and chemical properties of a quinazoline derivative would depend on its specific substituents. For example, the melting point and density of a specific quinazoline derivative could be predicted based on its structure .

Mechanism of Action

The mechanism of action of quinazoline derivatives can vary widely depending on their specific biological activity. For example, some quinazoline derivatives have been found to inhibit α-glucosidase, a key enzyme in carbohydrate digestion .

Safety and Hazards

The safety and hazards of a quinazoline derivative would depend on its specific structure. Some quinazoline derivatives may be harmful if swallowed or inhaled, and may cause eye irritation .

Future Directions

Quinazoline derivatives have been the subject of extensive research due to their wide range of biological activities. Future research will likely continue to explore the therapeutic potential of these compounds in various fields of medicine .

Properties

IUPAC Name

6-bromo-N-(2-methylpropyl)quinazolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrN3/c1-8(2)6-14-12-10-5-9(13)3-4-11(10)15-7-16-12/h3-5,7-8H,6H2,1-2H3,(H,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDZDEZDMSLCZKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1=NC=NC2=C1C=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30977099
Record name 6-Bromo-N-(2-methylpropyl)quinazolin-4(3H)-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30977099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6153-99-7
Record name 6-Bromo-N-(2-methylpropyl)quinazolin-4(3H)-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30977099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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